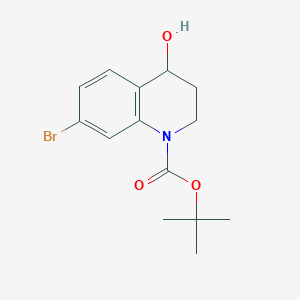![molecular formula C7H4BrN3O2 B1381847 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 1884502-13-9](/img/structure/B1381847.png)
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Overview
Description
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 . It is a solid substance that is typically stored at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives involves several steps . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring . The molecule also contains a carboxylic acid group attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid are primarily related to its use as a starting material in the synthesis of various derivatives . These reactions typically involve the substitution of the bromine atom or the modification of the carboxylic acid group .Physical And Chemical Properties Analysis
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 242.03 . The compound’s boiling point is 492.2°C at 760 mmHg .Scientific Research Applications
TRK Inhibitors in Cancer Research
- Results: Among the synthesized compounds, compound C03 showed significant activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing selectivity for the MCF-7 cell line and HUVEC cell line .
Anti-tuberculosis Agents
Safety And Hazards
The safety information available for 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .
Future Directions
The future directions for research on 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid and its derivatives are likely to focus on their potential applications in medicinal chemistry, particularly in the development of new TRK inhibitors . Further studies are needed to evaluate the biological activities of these compounds and to optimize their properties for potential therapeutic use .
properties
IUPAC Name |
5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFNOQDORQGAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



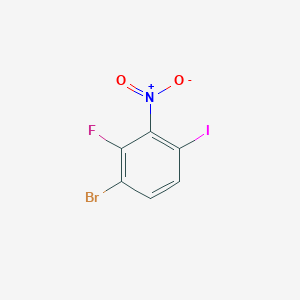
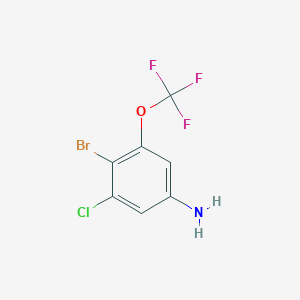
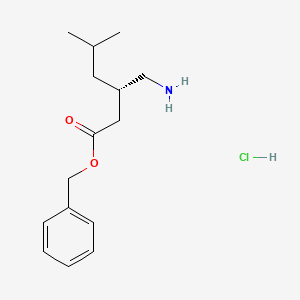



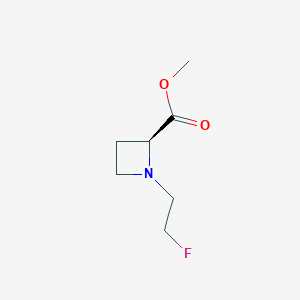

![5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1381775.png)
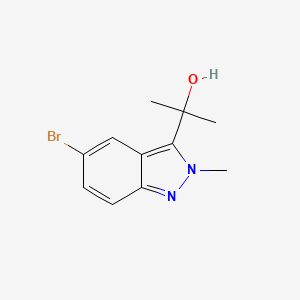


![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)
